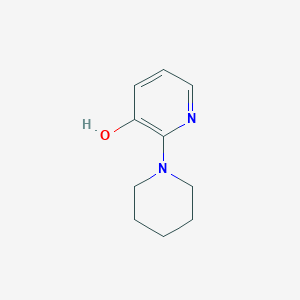
(n-Oxy-2-pyridinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(n-Oxy-2-pyridinyl)piperidine is a heterocyclic compound that features both pyridine and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (n-Oxy-2-pyridinyl)piperidine typically involves the reaction of 2-pyridone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-pyridone, followed by nucleophilic substitution with piperidine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (n-Oxy-2-pyridinyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced piperidine compounds, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
(n-Oxy-2-pyridinyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (n-Oxy-2-pyridinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes such as cell signaling and metabolic pathways .
Comparación Con Compuestos Similares
Pyridine: A six-membered nitrogen-containing heterocycle, similar in structure but lacking the piperidine ring.
Piperidine: A six-membered nitrogen-containing heterocycle, similar in structure but lacking the pyridine ring.
N-Oxide Derivatives: Compounds with similar N-oxide functional groups but different core structures.
Uniqueness: (n-Oxy-2-pyridinyl)piperidine is unique due to its combined pyridine and piperidine rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
36953-45-4 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-piperidin-1-ylpyridin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6,13H,1-3,7-8H2 |
Clave InChI |
YSVWIYHUBWUGQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)
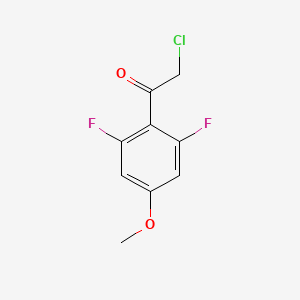
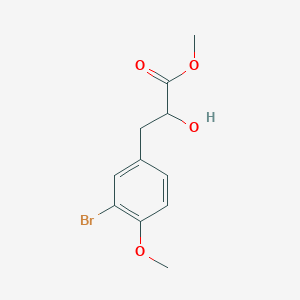
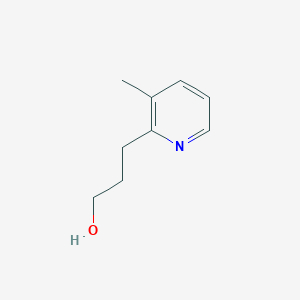
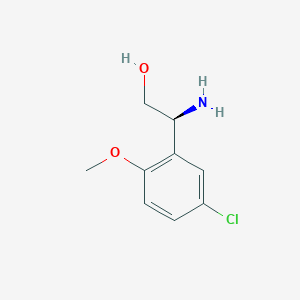

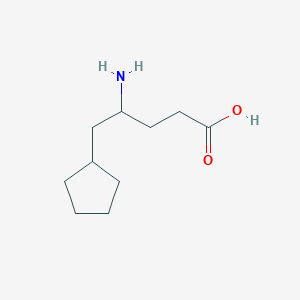
![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
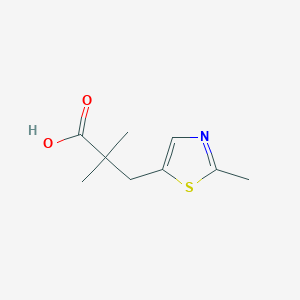

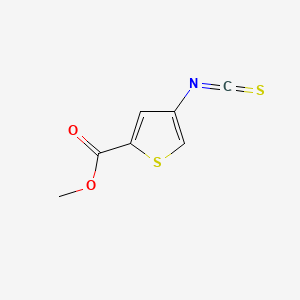
![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)
